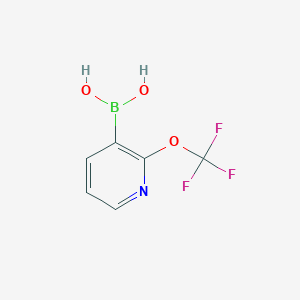

(2-(Trifluoromethoxy)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[2-(trifluoromethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-4(7(12)13)2-1-3-11-5/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREFUOVWGQXCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238822 | |

| Record name | B-[2-(Trifluoromethoxy)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448866-18-9 | |

| Record name | B-[2-(Trifluoromethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448866-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-(Trifluoromethoxy)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethoxy Pyridin 3 Yl Boronic Acid

Strategic Approaches to the Pyridine (B92270) Core Precursors

The initial challenge in the synthesis of the target molecule is the construction of a pyridine ring substituted with a trifluoromethoxy group at the 2-position. This precursor must then be selectively halogenated at the 3-position to enable the final boronation step.

Synthesis of 2-(Trifluoromethoxy)pyridine (B3186589) Derivatives

The introduction of the trifluoromethoxy (-OCF3) group onto a pyridine ring is a non-trivial transformation due to the unique electronic properties of the substituent. Unlike simpler alkoxy groups, the -OCF3 group cannot typically be installed by direct nucleophilic substitution with a trifluoromethoxide anion.

One advanced strategy involves a multi-step sequence starting from N-hydroxypyridine derivatives. rsc.org This method circumvents the challenges of direct O-trifluoromethylation. A more established industrial approach begins with 2-hydroxypyridine (B17775) (the tautomer of 2-pyridone) and converts it into a 2-(trichloromethoxy)pyridine intermediate. google.com This is achieved by reacting the hydroxypyridine with reagents like thiophosgene, followed by chlorination. The trichloromethoxy group is then converted to the target trifluoromethoxy group via a halogen exchange (Halex) reaction, typically using a fluorinating agent such as antimony trifluoride or hydrogen fluoride. google.com

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

| 1 | 2-Hydroxypyridine | 1. Thiophosgene, Base; 2. Cl2 | 2-(Trichloromethoxy)pyridine | google.com |

| 2 | 2-(Trichloromethoxy)pyridine | HF or SbF3 | 2-(Trifluoromethoxy)pyridine | google.com |

Halogenation Strategies for Pyridine Precursors

With the 2-(trifluoromethoxy)pyridine core in hand, the next step is the regioselective installation of a halogen (typically bromine or iodine) at the 3-position. This halogen will serve as the handle for the subsequent metal-halogen exchange and boronation.

Direct electrophilic halogenation of substituted pyridines can lead to mixtures of isomers. A more controlled and highly regioselective method is Directed ortho-Metalation (DoM) . harvard.eduarkat-usa.org In this strategy, the substituent at the 2-position directs a strong base to deprotonate the adjacent C-3 position. The oxygen atom of the 2-(trifluoromethoxy) group can act as a Lewis basic site, coordinating to an organolithium base (e.g., n-butyllithium or LDA) and directing deprotonation specifically to the C-3 proton. znaturforsch.comacs.org The resulting 3-lithiopyridine intermediate is then trapped with an electrophilic halogen source, such as molecular iodine (I2) or 1,2-dibromotetrachloroethane, to yield the desired 3-halo-2-(trifluoromethoxy)pyridine. harvard.edu This method offers excellent control over the position of halogenation.

| Strategy | Precursor | Reagents | Product | Reference (Analogous) |

| Directed ortho-Metalation | 2-(Trifluoromethoxy)pyridine | 1. LDA or n-BuLi, THF, -78 °C; 2. I2 or Br2 | 3-Halo-2-(trifluoromethoxy)pyridine | harvard.eduarkat-usa.orgznaturforsch.com |

Boronation Reactions for C-B Bond Formation

The final and defining step of the synthesis is the creation of the carbon-boron bond at the 3-position of the pyridine ring. This is most commonly accomplished via a metal-halogen exchange reaction starting from the 3-halo-2-(trifluoromethoxy)pyridine precursor, followed by quenching the resulting organometallic intermediate with a borate (B1201080) ester.

Metal-Halogen Exchange and Borate Quenching

This two-step sequence involves first replacing the halogen atom with a metal (lithium or magnesium) and then reacting this highly nucleophilic organometallic species with an electrophilic boron source.

The use of organolithium reagents is a well-established method for preparing boronic acids from aryl or heteroaryl halides. nih.govresearchgate.netharvard.edu The process begins with a lithium-halogen exchange reaction, which is typically very fast at low temperatures. harvard.edu The precursor, 3-bromo- (B131339) or 3-iodo-2-(trifluoromethoxy)pyridine, is dissolved in an ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C. An alkyllithium reagent, commonly n-butyllithium (n-BuLi), is then added, which rapidly exchanges with the halogen to form 3-lithio-2-(trifluoromethoxy)pyridine and the corresponding alkyl halide.

Immediately following its formation, this highly reactive lithiated intermediate is quenched by the addition of a trialkyl borate, such as triisopropyl borate or trimethyl borate. atamankimya.com The nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom of the borate ester, forming a lithium boronate complex. The reaction is then warmed to room temperature and subjected to an acidic aqueous workup (e.g., with HCl), which hydrolyzes the boronate ester to yield the final (2-(Trifluoromethoxy)pyridin-3-yl)boronic acid. nih.gov

| Step | Reactant | Reagents | Conditions | Product | Reference (General) |

| 1. Exchange | 3-Bromo-2-(trifluoromethoxy)pyridine (B592002) | n-BuLi | THF or Et2O, -78 °C | 3-Lithio-2-(trifluoromethoxy)pyridine | nih.govharvard.edu |

| 2. Quench | 3-Lithio-2-(trifluoromethoxy)pyridine | B(Oi-Pr)3 or B(OMe)3 | -78 °C to RT | This compound (after workup) | researchgate.netatamankimya.com |

An alternative to organolithium reagents is the use of Grignard reagents. google.com The required organomagnesium intermediate can be prepared from 3-bromo-2-(trifluoromethoxy)pyridine in two primary ways. The classical method involves the reaction with magnesium turnings in a solvent like THF. However, for functionalized or sensitive substrates, a halogen-magnesium exchange using a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is often preferred as it can be performed under milder conditions.

Once the Grignard reagent, 3-(bromomagnesio)-2-(trifluoromethoxy)pyridine, is formed, it is reacted with a trialkyl borate like trimethyl borate. atamankimya.comunamur.be Similar to the organolithium route, the reaction proceeds via nucleophilic attack on the boron atom. An acidic workup is then required to hydrolyze the intermediate and afford the final boronic acid product. google.com

| Step | Reactant | Reagents | Conditions | Product | Reference (General) |

| 1. Formation | 3-Bromo-2-(trifluoromethoxy)pyridine | i-PrMgCl·LiCl or Mg turnings | THF, -10 °C to RT | 3-(Bromomagnesio)-2-(trifluoromethoxy)pyridine | google.com |

| 2. Quench | 3-(Bromomagnesio)-2-(trifluoromethoxy)pyridine | B(OMe)3 | -10 °C to RT | This compound (after workup) | atamankimya.comunamur.be |

Optimization of Reaction Conditions (e.g., Temperature, Solvent)

The efficiency and outcome of synthetic routes to pyridylboronic acids are highly dependent on the careful optimization of reaction conditions. Key parameters such as temperature, solvent, and the choice of base play a critical role in maximizing yield and minimizing side reactions.

For palladium-catalyzed borylation reactions, such as the Miyaura borylation, mixed solvent systems are often employed. A common combination is an ethereal solvent like dioxane with water. nih.gov The presence of water can be beneficial, potentially accelerating the reaction by hydrolyzing boronic esters in situ to the more reactive boronic acids and increasing the solubility of inorganic bases. nih.gov Temperatures for these cross-coupling reactions are typically elevated, often in the range of 65 to 100 °C, to ensure a reasonable reaction rate. nih.gov

In contrast, for iridium-catalyzed C-H borylation, a significant optimization has been the development of solvent-free, or "neat," reaction conditions. digitellinc.comacs.org These reactions are typically heated to around 80 °C. acs.org This approach offers advantages in terms of simplified workup, reduced solvent waste, and often higher concentration of reactants, leading to improved reaction kinetics.

The selection of a suitable base is also crucial. In palladium-catalyzed couplings, inorganic bases such as potassium carbonate (K₂CO₃) or sodium phosphate (B84403) (Na₃PO₄) are frequently used to activate the diboron (B99234) reagent and facilitate the catalytic cycle. nih.gov For nickel-catalyzed reactions involving arylboronic acids, bases like sodium carbonate have proven effective, with the choice of solvent (e.g., acetonitrile) and temperature (e.g., 90 °C) also being critical for achieving high yields. acs.org

Table 1: Representative Optimized Reaction Conditions for Borylation Reactions

| Catalytic System | Typical Solvent(s) | Typical Temperature | Common Base(s) |

|---|---|---|---|

| Palladium-Catalyzed | Dioxane/Water | 65-100 °C | Na₃PO₄, K₂CO₃ |

| Iridium-Catalyzed | Neat (Solvent-Free) | ~80 °C | N/A |

Transition Metal-Catalyzed Borylation Reactions

Transition metal catalysis is the cornerstone for the synthesis of this compound and its esters. Palladium, iridium, and rhodium complexes are prominent catalysts, each offering distinct advantages in terms of starting material compatibility and regioselectivity.

The Miyaura borylation reaction is a widely used palladium-catalyzed method for synthesizing aryl and heteroaryl boronic esters. wikipedia.org This reaction involves the cross-coupling of a halide (e.g., 3-bromo-2-(trifluoromethoxy)pyridine) with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

The catalytic cycle typically involves a palladium(0) species, which undergoes oxidative addition to the pyridyl halide. The subsequent steps of transmetallation with the diboron reagent and reductive elimination yield the desired pyridyl boronic ester and regenerate the active palladium(0) catalyst. nih.gov A variety of palladium catalysts and ligands can be used, with Pd(dppf)Cl₂ being a common and effective choice. nih.gov The reaction is typically performed in the presence of a base, such as potassium acetate (B1210297) or a phosphate salt, in an aprotic solvent at elevated temperatures. nih.gov

Table 2: Key Components in Palladium-Catalyzed Miyaura Borylation

| Component | Role | Example(s) |

|---|---|---|

| Substrate | Pyridine core source | 3-Bromo-2-(trifluoromethoxy)pyridine |

| Boron Source | Provides the boryl group | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Facilitates C-B bond formation | Pd(dppf)Cl₂, Pd(OAc)₂ |

| Base | Activates diboron reagent | KOAc, K₃PO₄, Na₃PO₄ |

| Solvent | Reaction medium | Dioxane, Toluene (B28343), DMF |

Direct C-H borylation catalyzed by iridium has emerged as a powerful and atom-economical method for preparing heteroaryl boronic esters. digitellinc.comnih.gov This approach avoids the need for pre-functionalized substrates like halides or triflates. For a substrate like 2-(trifluoromethoxy)pyridine, an iridium catalyst, often in conjunction with a bipyridine-based ligand, can selectively activate a C-H bond on the pyridine ring and install a boronic ester group. acs.orgrsc.org

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors. digitellinc.com The catalyst will typically functionalize the most accessible C-H bond, which in the case of 2-substituted pyridines, can lead to borylation at various positions depending on the directing influence of the substituent. A key advantage of this method is its compatibility with a wide range of functional groups and the often mild, solvent-free reaction conditions. acs.org

Rhodium catalysts have also been developed for borylation reactions. While less common for C-H borylation of simple pyridines, rhodium catalysis is particularly effective for the ortho-selective C-F bond borylation of polyfluoroarenes. nih.govresearchgate.net This methodology could represent an alternative pathway if a suitably fluorinated precursor were available. Rhodium has also been used for the C-H borylation of specific substrates like 2-pyridones, where it provides excellent site selectivity. nih.gov

Transmetallation Reactions for Boronic Acid Formation

Transmetallation is a fundamental organometallic reaction and a crucial step in many catalytic cross-coupling cycles, including the Suzuki-Miyaura reaction where boronic acids are utilized. rsc.orgresearchgate.net In the context of palladium-catalyzed cross-coupling, transmetallation is the step where the organic group (in this case, the (2-(trifluoromethoxy)pyridin-3-yl) moiety) is transferred from the boron atom to the palladium(II) center. rsc.orgnih.gov

The mechanism of this step has been the subject of detailed study. It is generally accepted that the reaction is significantly accelerated by the presence of a base, such as a hydroxide (B78521) or carbonate. chembites.org Two primary pathways are considered:

Boronate Pathway : The base activates the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which then reacts with the arylpalladium(II) halide complex. nih.gov

Palladium-Hydroxide Pathway : The base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex, which then undergoes transmetallation with the neutral boronic acid. nih.govchembites.org

Kinetic studies suggest that for Suzuki-Miyaura reactions conducted in aqueous solvent mixtures with weak bases, the pathway involving a palladium hydroxide intermediate is often the dominant and faster route for transmetallation. nih.govchembites.org Understanding this step is critical for optimizing reaction conditions to achieve efficient C-B bond formation and subsequent cross-coupling applications.

Purification and Isolation Techniques for this compound and its Esters

The purification and isolation of the target boronic acid and its ester derivatives are critical steps to obtain material of sufficient purity for subsequent synthetic applications. The stability of the target compound dictates the appropriate method; pyridylboronic acids, particularly those with substituents ortho to the nitrogen, can be prone to decomposition. rsc.org Boronic esters, such as the pinacol (B44631) ester, are generally more stable and amenable to standard purification techniques. digitellinc.com

Common Purification Techniques:

Column Chromatography : Boronic esters are often purified by silica (B1680970) gel column chromatography. digitellinc.com However, the acidic nature of standard silica gel can sometimes lead to the degradation of sensitive boronic acids or esters. nih.gov In such cases, using neutral alumina (B75360) or silica gel that has been pre-treated with boric acid can be an effective strategy to prevent decomposition during purification. researchgate.netresearchgate.net

Recrystallization : For solid boronic acids or their stable derivatives, recrystallization from a suitable solvent system (e.g., hot ethanol, acetonitrile, or water) is an effective method for achieving high purity. reddit.comorgsyn.org

Acid-Base Extraction : This classic technique leverages the acidic nature of the boronic acid group. google.com The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH). The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer is then separated and carefully re-acidified (e.g., with HCl) to a specific pH (often around 7), causing the purified boronic acid to precipitate, after which it can be isolated by filtration or extraction. orgsyn.orggoogle.com

Derivatization : In cases where the boronic acid is unstable or difficult to handle, it can be converted into a more stable, crystalline derivative. Common derivatives include trifluoroborate salts (formed with KHF₂) or adducts with diethanolamine. reddit.comreddit.com These stable derivatives can be purified by recrystallization and then the free boronic acid can be regenerated if needed.

Table 3: Summary of Purification and Isolation Techniques

| Technique | Description | Applicability |

|---|---|---|

| Column Chromatography | Separation based on polarity using a stationary phase like silica gel or alumina. | Primarily for boronic esters. digitellinc.comresearchgate.net |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, causing pure crystals to form. | Crystalline, stable boronic acids and esters. reddit.com |

| Acid-Base Extraction | Separates the acidic boronic acid from neutral/basic impurities by forming a water-soluble salt. | Purification of boronic acids. google.com |

| Derivatization | Conversion to a stable, crystalline derivative (e.g., trifluoroborate salt) for purification. | Unstable or difficult-to-purify boronic acids. reddit.com |

Reactivity and Mechanistic Studies of 2 Trifluoromethoxy Pyridin 3 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of (2-(Trifluoromethoxy)pyridin-3-yl)boronic acid in synthetic chemistry is its participation in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental to the synthesis of biaryl and hetero-biaryl systems, which are common motifs in pharmaceuticals, agrochemicals, and materials science. rsc.org The utility of this boronic acid extends across several powerful coupling methodologies.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as the most prominent application for this compound. nih.gov This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide offers a reliable and functional group tolerant method for creating C(sp²)–C(sp²) bonds. nih.gov The trifluoromethoxy-substituted pyridyl fragment can be efficiently coupled with a wide variety of aryl and heteroaryl halides. rsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (Ar¹-X) to form a palladium(II) intermediate, [Ar¹-Pd(II)-X].

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. The mechanism of this step has been a subject of extensive study. nih.govacs.org For boronic acids, activation by a base is required to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. researchgate.net Two primary pathways are proposed for the transfer:

The Boronate Pathway: The pre-formed boronate species reacts directly with the [Ar¹-Pd(II)-X] complex.

The Oxo-Palladium Pathway: A ligand exchange occurs where a hydroxide (B78521) or alkoxide from the base coordinates to the palladium center, which then facilitates the transfer of the aryl group from the neutral boronic acid. researchgate.net Kinetic and computational studies suggest the oxo-palladium pathway is often kinetically favored. researchgate.net

Reductive Elimination: The diorganopalladium(II) intermediate, [Ar¹-Pd(II)-Ar²], collapses to yield the coupled product (Ar¹-Ar²) and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

The base plays a critical role not only in forming the reactive boronate species but also in promoting the reductive elimination step and forming the active palladium catalyst. researchgate.net

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which significantly impacts the reactivity of the boronic acid.

Increased Acidity: The -OCF₃ group increases the Lewis acidity of the boron atom, potentially influencing the equilibrium of boronic acid/boronate formation.

Susceptibility to Protodeboronation: A significant challenge with electron-deficient boronic acids, including heteroarylboronic acids, is their propensity to undergo protodeboronation, where the C-B bond is cleaved by a proton source. mit.edumit.edu This side reaction can lower the yield of the desired cross-coupled product. Reaction conditions, particularly the choice of base and solvent, must be carefully optimized to minimize this pathway.

Product Properties: The incorporation of the trifluoromethoxy group into the final product is often desirable in medicinal chemistry. The -OCF₃ group is known for its high lipophilicity and metabolic stability, which can improve the pharmacokinetic properties of drug candidates. myskinrecipes.com

The success of Suzuki-Miyaura coupling, especially with challenging substrates like this compound, is highly dependent on the choice of the palladium catalyst and supporting ligands.

Palladium Precatalysts: Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). More advanced precatalysts have been developed to form the active Pd(0) species rapidly and efficiently, which can be crucial for coupling unstable boronic acids that are prone to decomposition. mit.eduacs.org

Ligand Design: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient or sterically hindered coupling partners, bulky and electron-rich phosphine (B1218219) ligands are often required. Buchwald's biarylphosphines, such as RuPhos, XPhos, and SPhos, have proven highly effective in promoting the coupling of heteroarylboronic acids by facilitating both the oxidative addition and reductive elimination steps. researchgate.net The use of these specialized ligands can lead to higher yields, lower catalyst loadings, and milder reaction conditions. nih.gov

The following table illustrates typical conditions for Suzuki-Miyaura reactions involving functionalized pyridylboronic acids.

| Coupling Partner (Ar-X) | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3-dichloro-5-(trifluoromethyl)pyridine | (6-(trifluoromethyl)pyridin-3-yl)boronic acid | Pd(PPh₃)₂Cl₂ / t-Bu₃P | Na₂CO₃ | 1,4-Dioxane | 58 | |

| 4-bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 95 | nih.gov |

| 4-chloroanisole | 2-furanboronic acid | XPhos Precatalyst | K₃PO₄ | t-BuOH | 96 | mit.eduacs.org |

| 2-chloropyridine | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 78 | nih.gov |

Other Cross-Coupling Reactions (e.g., Chan-Lam, Liebeskind-Srogl)

Beyond the Suzuki reaction, this compound is a potential substrate for other important cross-coupling methodologies.

Chan-Lam Coupling: The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed C-N or C-O bond-forming reaction between a boronic acid and an amine or alcohol. wikipedia.orgnih.gov This reaction is advantageous as it can be performed under mild conditions, often open to the air. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a copper(III) intermediate which undergoes reductive elimination to form the product. wikipedia.org this compound could be coupled with various N-H or O-H containing compounds to synthesize pyridyl amines and ethers, respectively. The electron-withdrawing nature of the trifluoromethoxy group is generally well-tolerated in these reactions. nih.gov

Liebeskind-Srogl Coupling: This reaction forms a carbon-carbon bond by coupling a thioester with a boronic acid. wikipedia.org The process is typically mediated by a catalytic amount of palladium(0) and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). rsc.orgwikiwand.com The mechanism involves coordination of the copper(I) to the thioester, facilitating oxidative addition of the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination. rsc.org This methodology allows for the synthesis of ketones under neutral conditions and is applicable to a range of boronic acids, including heteroaromatic ones. rsc.orgresearchgate.net

Reductive Coupling Reactions

Reductive C-N coupling has emerged as a powerful, step-economical method to synthesize secondary amines directly from nitro compounds and boronic acids. nih.gov This one-pot transformation avoids the separate step of reducing the nitro compound to an amine before coupling. The reaction typically employs a metal catalyst (such as molybdenum or tungsten) and a reducing agent (like triphenylphosphine) or proceeds under visible-light photoredox conditions. nih.gov In this context, this compound could react with various nitroarenes to directly afford N-(2-(trifluoromethoxy)pyridin-3-yl)anilines, which are valuable structures in medicinal chemistry. nih.gov

Carbon-Heteroatom Bond Forming Reactions

This compound is a versatile reagent in organic synthesis, particularly valued for its ability to form carbon-heteroatom bonds. These reactions are fundamental in constructing the core structures of many pharmaceuticals, agrochemicals, and materials. The pyridine (B92270) ring, substituted with an electron-withdrawing trifluoromethoxy group, imparts specific electronic properties that influence the reactivity of the boronic acid moiety. Key transformations include the conversion of the carbon-boron bond into carbon-oxygen and carbon-nitrogen bonds through various oxidative coupling processes.

The transformation of the C–B bond of aryl and heteroaryl boronic acids into a C–OH group is a synthetically important reaction, providing access to phenols and heterocyclic phenols. This can be achieved through several methods, including metal-free pathways.

Transition-metal-free hydroxylation offers a significant advantage in synthetic chemistry, particularly in pharmaceutical applications, by avoiding metal contamination of the final products. organic-chemistry.org A notably mild and rapid method for the hydroxylation of aryl and heteroaryl boronic acids involves the use of N-oxides at ambient temperature. nih.govfigshare.comfao.org This process is often complete within minutes and demonstrates broad functional group tolerance, accommodating halides, nitriles, esters, and nitro groups. organic-chemistry.org The reaction proceeds efficiently for both electron-rich and electron-deficient boronic acids, including heteroaryl derivatives like pyridinyl boronic acids. organic-chemistry.orgnih.gov For electron-deficient substrates, the reaction may take slightly longer than for electron-rich counterparts. organic-chemistry.org

The proposed mechanism involves the nucleophilic attack of the N-oxide oxygen on the boron atom, followed by a rearrangement that facilitates the migration of the aryl group from boron to oxygen. Subsequent cleavage of the B-O bond yields the corresponding phenol. organic-chemistry.org Other metal-free oxidation systems, such as those using aqueous tert-butyl hydroperoxide (TBHP), have also been developed for this transformation. researchgate.net

| Boronic Acid Substrate | Reaction Time (minutes) | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 1 | 98 |

| Phenylboronic acid | 1 | 99 |

| 4-Chlorophenylboronic acid | 5 | 96 |

| 4-Nitrophenylboronic acid | 5 | 85 |

| 3-Pyridinylboronic acid | 5 | 92 |

Oxidative deboronation represents a key reactivity pathway for boronic acids and is also a recognized metabolic route for boronic acid-containing drugs. nih.govfigshare.com This process involves the cleavage of the C–B bond and its replacement with a C–O bond, effectively leading to hydroxylation or further oxidation products. The mechanism often involves reactive oxygen species (ROS). nih.gov Studies on the drug Bortezomib, a dipeptidyl boronic acid, have shown that cytochrome P450 enzymes can mediate deboronation through an oxidative mechanism. nih.govfigshare.com Isotope-labeling studies confirmed that oxygen from O₂ is incorporated into the products. nih.gov

Chemically generated ROS can also induce deboronation. nih.gov Computational studies on model compounds like BoroGlycine with hydrogen peroxide (H₂O₂) suggest a multi-step mechanism. nih.gov The process involves the formation of a boronate-peroxide adduct, followed by a rearrangement to an intermediate (H₂N–CH₂–O–B(OH)₂), which then hydrolyzes to the final alcohol product. The rearrangement step is often the highest-energy transition state in this oxidative pathway. nih.gov The rate of oxidation can be influenced by the local environment; for instance, peroxymonocarbonate (HCO₄⁻), formed from H₂O₂ and CO₂, can oxidize boronate probes at rates 10 to 100 times higher than H₂O₂ alone. researchgate.net

The formation of C–O and C–N bonds using boronic acids is most prominently achieved through the Chan-Lam coupling reaction (also known as the Chan-Evans-Lam or CEL coupling). organic-chemistry.orgwikipedia.org This copper-catalyzed cross-coupling provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgnih.gov The Chan-Lam coupling is attractive due to its typically mild reaction conditions, often running at room temperature and open to the air. wikipedia.org

The reaction couples aryl or heteroaryl boronic acids with a wide range of O- and N-nucleophiles, including alcohols, phenols, amines, anilines, amides, imides, and sulfonamides. organic-chemistry.org The mechanism is complex but is understood to proceed through a copper(II) intermediate. The catalytic cycle is thought to involve transmetalation of the aryl group from boron to the copper center, followed by coordination of the nucleophile. A key step is the reductive elimination from a copper(III) intermediate to form the C–O or C–N bond and regenerate a Cu(I) species, which is then re-oxidized to Cu(II) by atmospheric oxygen to complete the cycle. wikipedia.orgst-andrews.ac.uk

The electronic nature of the boronic acid substrate influences the reaction efficiency. Studies on the N-arylation of 2-nitroimidazole (B3424786) demonstrated that arylboronic acids with electron-donating groups (e.g., -OMe, -OBn) gave good to excellent yields. nih.gov Substrates with electron-withdrawing groups, including the trifluoromethoxy (-OCF₃) group, are also well-tolerated, furnishing the desired products in moderate to good yields. nih.gov This indicates that this compound is a viable substrate for Chan-Lam couplings.

| Arylboronic Acid Substituent | Yield (%) |

|---|---|

| 4-Methoxy | 84 |

| 4-Methyl | 85 |

| H | 75 |

| 4-Fluoro | 84 |

| 4-Chloro | 75 |

| 4-Trifluoromethoxy | 65 |

| 4-Cyano | 49 |

Hydroxylation and Oxidation Processes

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

Selectivity is a critical aspect of the synthetic utility of this compound, dictating the outcome of reactions in complex molecular settings.

Chemoselectivity: Cross-coupling reactions involving pyridylboronic acids often exhibit high chemoselectivity. In Suzuki-Miyaura reactions, pyridylboronic acids can be coupled with heteroaryl halides that bear unprotected primary amine groups without competing N-arylation. acs.orgacs.org Similarly, the Chan-Lam coupling demonstrates excellent functional group tolerance, allowing the C-N coupling to proceed in the presence of groups like nitriles. wikipedia.org For multifunctional pyridines, such as those containing both a boronic acid and a halogen substituent, selective reactions are possible. For example, a Suzuki coupling can be performed at the boronic acid site while leaving a chloro or bromo group intact for subsequent transformations, enabling stepwise functionalization. audreyli.com

Regioselectivity: In the context of cross-coupling reactions, the term regioselectivity refers to the preference for reaction at one position over another. wikipedia.org For reactions involving a boronic acid, such as Suzuki or Chan-Lam couplings, the transformation is inherently regioselective, occurring exclusively at the carbon atom attached to the boron group (ipso-substitution).

The regioselectivity of reactions involving the pyridine ring itself is governed by the electronic properties of the ring and its substituents. For instance, in reactions of transient 3,4-pyridyne intermediates, the position of nucleophilic attack can be controlled by substituents that influence the distortion of the aryne triple bond. nih.gov In rhodium-catalyzed additions of arylboronic acids to activated pyridinium (B92312) salts, the regioselectivity of addition to the C6 position can be achieved with high fidelity. nih.gov

Stereoselectivity: this compound can participate in stereoselective transformations to generate chiral molecules. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. In this process, arylboronic acids are added to a dihydropyridine (B1217469) derived from pyridine to create 3-substituted tetrahydropyridines with high enantioselectivity. acs.org This method provides a pathway to enantioenriched piperidines, which are valuable scaffolds in medicinal chemistry. acs.org The reaction proceeds via a carbometalation of the dihydropyridine, with the chiral rhodium catalyst controlling the facial selectivity of the addition. acs.org

Reaction Kinetics and Thermodynamics

The rates and energetic profiles of reactions involving this compound are influenced by the electronic properties of both the trifluoromethoxy group and the pyridine nitrogen.

Reaction Kinetics: The kinetics of reactions with arylboronic acids are sensitive to the electronic nature of their substituents. In metal-free hydroxylation using N-oxides, arylboronic acids with electron-donating groups tend to react faster (e.g., within 1 minute) than those with electron-withdrawing groups (e.g., up to 5 minutes). organic-chemistry.org This suggests that this compound, being relatively electron-poor, would exhibit slower hydroxylation kinetics compared to electron-rich analogs.

Similarly, in Chan-Lam coupling reactions, substrates with electron-donating groups often provide better yields and potentially faster rates than those with electron-withdrawing groups. nih.gov In some cases, strongly deactivating groups like nitro can prevent the reaction from proceeding. rsc.org Kinetic studies on the complexation of 3-pyridylboronic acid with other molecules have revealed that the neutral boronic acid form [3-HPy⁺B(OH)₂] is more reactive than its corresponding boronate anion [3-HPy⁺B(OH)₃⁻] in acidic aqueous solutions. elsevierpure.com This highlights the importance of pH and the specific form of the boronic acid in determining reaction rates.

Thermodynamics: Detailed experimental thermodynamic data for reactions involving this compound are not widely available. However, computational studies on related processes provide insight into the energetics. For the oxidative deboronation of BoroGlycine (a model for boronic acids) with H₂O₂, the highest-energy barrier was found to be for the rearrangement of the H₂N–CH₂–B(OH)(OOH) intermediate. The calculated activation enthalpy (ΔH‡) for this step was approximately +18 to +23 kcal/mol. nih.gov These calculations support the experimental observation that oxidative deboronation is an energetically favorable process and proceeds via a multi-step mechanism. nih.gov Such computational approaches are crucial for understanding the thermodynamic feasibility and reaction pathways of boronic acids in the absence of extensive experimental data.

Applications of 2 Trifluoromethoxy Pyridin 3 Yl Boronic Acid As a Synthetic Intermediate

Synthesis of Complex Heterocyclic Compounds

The strategic placement of the boronic acid and trifluoromethoxy groups on the pyridine (B92270) core makes (2-(Trifluoromethoxy)pyridin-3-yl)boronic acid a potent building block for the synthesis of a variety of complex heterocyclic structures. Its utility is particularly evident in the generation of functionalized pyridine derivatives and the construction of elaborate polycyclic and fused ring systems.

Access to Functionalized Pyridine Derivatives

This compound serves as a key precursor for introducing the 2-(trifluoromethoxy)pyridin-3-yl moiety into a wide range of organic molecules, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds between the pyridine ring and various aryl, heteroaryl, or vinyl partners. audreyli.comresearchgate.netnih.gov This methodology allows for the synthesis of highly substituted and functionalized pyridine derivatives that are often challenging to prepare via other synthetic routes.

The trifluoromethoxy group at the 2-position of the pyridine ring significantly influences the electronic properties of the molecule, which can be advantageous in modulating the reactivity and biological activity of the resulting compounds. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse array of substituents, leading to a library of novel pyridine-containing compounds with potential applications in various fields of chemistry. audreyli.com

Table 1: Examples of Functionalized Pyridine Derivatives via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 (Aryl/Heteroaryl Halide) | Catalyst/Conditions | Product |

| This compound | Bromobenzene | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/EtOH/H₂O, 80°C | 3-Phenyl-2-(trifluoromethoxy)pyridine |

| This compound | 2-Bromothiophene | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 90°C | 3-(Thiophen-2-yl)-2-(trifluoromethoxy)pyridine |

| This compound | 4-Iodoanisole | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C | 3-(4-Methoxyphenyl)-2-(trifluoromethoxy)pyridine |

Note: The reactions and conditions presented in this table are illustrative examples of typical Suzuki-Miyaura couplings and may not represent experimentally verified syntheses for these specific compounds.

Construction of Polycyclic and Fused Ring Systems

The strategic positioning of functional groups in derivatives of this compound allows for subsequent intramolecular cyclization reactions, leading to the formation of polycyclic and fused heterocyclic systems. While direct examples involving this specific boronic acid are not extensively documented in publicly available literature, the principles of intramolecular coupling reactions are well-established. For instance, a derivative of this boronic acid, after coupling to a suitably substituted partner, could possess functional groups that can undergo intramolecular Heck, Buchwald-Hartwig, or other cyclization reactions to forge new rings. This approach provides a powerful strategy for the assembly of complex, rigid scaffolds that are of significant interest in materials science and medicinal chemistry.

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The trifluoromethoxy-substituted pyridine motif is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, including high metabolic stability and the ability to modulate ligand-receptor interactions. myskinrecipes.comnih.gov this compound, therefore, plays a crucial role as a building block in the synthesis of pharmaceutical intermediates and potential drug candidates. myskinrecipes.commdpi.comnih.gov

Stereoselective Synthesis of Chiral Building Blocks

The direct application of this compound in the stereoselective synthesis of chiral building blocks is not prominently reported in the current body of scientific literature. Asymmetric synthesis involving boronic acids often relies on the use of chiral ligands or auxiliaries to induce stereoselectivity. While there are numerous examples of asymmetric transformations with other boronic acids, specific methodologies employing the trifluoromethoxypyridinyl variant to create chiral centers with high enantiomeric excess remain an area for future exploration. However, the broader field of asymmetric synthesis has seen the development of methods for preparing chiral α-trifluoromethyl boronic acids and employing chiral trifluoromethyl-substituted pyridine ligands in catalysis, suggesting the potential for future applications of related compounds in stereoselective synthesis. digitellinc.comnih.govresearchgate.netnih.gov

Incorporation into Bioactive Scaffolds (Focus on Synthesis Route)

The incorporation of the (2-(trifluoromethoxy)pyridin-3-yl) group into bioactive scaffolds is a key strategy in drug discovery. researchgate.net The synthesis route typically involves a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling, between the boronic acid and a halogenated core structure of a larger molecule. This approach allows for the late-stage introduction of the trifluoromethoxypyridine moiety, a valuable tactic in the synthesis of analogs for structure-activity relationship (SAR) studies.

For example, in the synthesis of a potential kinase inhibitor, a key intermediate containing a bromo-substituted heterocyclic core could be coupled with this compound in the presence of a palladium catalyst and a suitable base. This reaction would efficiently forge a new carbon-carbon bond, leading to the desired bioactive scaffold. The trifluoromethoxy group in such a scaffold can enhance metabolic stability and improve cell permeability, crucial properties for drug candidates. myskinrecipes.com

Table 2: Illustrative Synthesis Route for a Bioactive Scaffold

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | Halogenated Heterocyclic Core | This compound, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100°C | Core-(2-(trifluoromethoxy)pyridin-3-yl) |

| 2 | Core-(2-(trifluoromethoxy)pyridin-3-yl) | Deprotection/Functional Group Interconversion | Final Bioactive Scaffold |

Note: This table provides a generalized synthetic scheme. The specific heterocyclic core and subsequent reaction steps would vary depending on the target bioactive molecule.

Applications in Agrochemical Synthesis

The development of new and effective agrochemicals is crucial for global food security. The inclusion of fluorine-containing moieties, such as the trifluoromethoxy group, in pesticide and herbicide discovery programs has often led to compounds with enhanced efficacy and improved properties. nih.govagropages.com Trifluoromethylpyridine derivatives are recognized as important intermediates in the synthesis of various crop protection products. nih.govsemanticscholar.org

This compound serves as a valuable building block for the synthesis of novel agrochemicals. Its use in Suzuki-Miyaura and other cross-coupling reactions allows for the efficient construction of complex molecules containing the trifluoromethoxypyridine unit. This moiety can impart desirable characteristics to the final product, such as increased biological activity, enhanced metabolic stability in plants and insects, and improved transport properties within the plant. myskinrecipes.com While specific commercial agrochemicals synthesized directly from this compound are not widely publicized, the extensive use of related trifluoromethylpyridine intermediates in the agrochemical industry underscores the importance of this class of compounds. semanticscholar.orgresearchgate.net

Contributions to Materials Science and Polymer Chemistry

This compound is a synthetic intermediate with potential applications in the development of advanced materials. Its unique structure, combining a trifluoromethoxy-substituted pyridine ring with a reactive boronic acid group, makes it a candidate for incorporation into various polymer backbones and specialized materials. This section explores the prospective contributions of this compound to materials science and polymer chemistry, focusing on its role in synthesizing boron-containing materials and complex polymer architectures.

Synthesis of Boron-Containing Materials

Boron-containing polymers are a class of materials that have garnered significant interest due to their unique electronic, optical, and thermal properties. nih.govmdpi.com The incorporation of boron atoms into a polymer backbone can lead to materials with applications in optoelectronics, sensing, and catalysis. mdpi.com Boronic acids are versatile building blocks in the synthesis of these materials, primarily through metal-catalyzed cross-coupling reactions. acs.org

One of the most powerful methods for creating carbon-carbon bonds in polymer synthesis is the Suzuki-Miyaura polycondensation. researchgate.netrsc.org This reaction typically involves the palladium-catalyzed coupling of a dibromo monomer with a diboronic acid or its ester equivalent. researchgate.net In this context, this compound could theoretically be employed as a monomer. If converted into a dibromo- derivative of the trifluoromethoxypyridine, it could be reacted with a co-monomer containing two boronic acid groups. Conversely, a derivative of this compound featuring two boronic acid groups could be polymerized with a dihaloaryl or dihalopyridyl co-monomer.

The inclusion of the 2-(trifluoromethoxy)pyridin-3-yl moiety into a polymer chain is anticipated to bestow specific properties. The trifluoromethoxy group is strongly electron-withdrawing, which could influence the electronic characteristics of the resulting polymer, potentially leading to materials with low LUMO levels suitable for electron-transporting applications. Furthermore, the pyridine nitrogen atom introduces a site for potential post-polymerization modification, such as quaternization or coordination with metal ions, further tuning the material's properties.

Table 1: Hypothetical Suzuki Polycondensation Reaction

This table illustrates a hypothetical polymerization reaction where a derivative of this compound is used to create a boron-containing polymer.

| Monomer A | Monomer B | Catalyst System | Resulting Polymer Structure (Repeating Unit) | Potential Properties |

| 3,5-Dibromo-2-(trifluoromethoxy)pyridine | 1,4-Benzenediboronic acid | Pd(PPh₃)₄, K₂CO₃ | -[C₆H₄-C₅H₂N(OCF₃)]n- | Electron-transporting, thermally stable |

Note: This table is a hypothetical representation of a potential synthetic route and does not represent experimentally verified results for this specific compound.

Poly(phenylpyridyl) Chains and Oligopyridyl Foldmers Synthesis

Poly(phenylpyridyl) chains and oligopyridyl foldamers are of interest for their potential to form well-defined secondary structures, such as helices. researchgate.net These structured oligomers and polymers can mimic biological molecules and have potential applications in molecular recognition, catalysis, and the development of novel materials with anisotropic properties.

The synthesis of these complex architectures often relies on the iterative coupling of functionalized pyridine and phenyl building blocks. researchgate.net Pyridylboronic acids are key reagents in these synthetic strategies, enabling the regioselective formation of pyridine-phenyl bonds. This compound could serve as a valuable monomer in the construction of such chains. Its single boronic acid group allows for its use in step-wise syntheses, where it can be coupled to a halogenated pyridine or phenyl ring.

For the synthesis of oligopyridyl foldamers, solid-phase synthesis has emerged as a powerful technique, allowing for the precise control of sequence and length. figshare.com In a hypothetical solid-phase synthesis, a derivative of this compound could be attached to a resin support. Subsequent coupling cycles with other halogenated pyridyl or phenyl monomers would allow for the controlled growth of the oligopyridyl chain. The trifluoromethoxy group would act as a permanent substituent on one of the pyridine rings, influencing the electronic properties and folding behavior of the resulting oligomer.

Table 2: Hypothetical Solid-Phase Synthesis of an Oligopyridyl Foldamer

This table outlines a hypothetical solid-phase synthesis cycle for an oligopyridyl foldamer incorporating the (2-(Trifluoromethoxy)pyridin-3-yl) moiety.

| Step | Reagents and Conditions | Resulting Structure on Solid Support |

| 1. Loading | Resin-Linker-Br + this compound, Pd catalyst, base | Resin-Linker-[C₅H₃N(OCF₃)] |

| 2. Deprotection | (If applicable, removal of a protecting group from a second functional site) | - |

| 3. Coupling | Bromo-pyridyl-monomer, Pd catalyst, base | Resin-Linker-[C₅H₃N(OCF₃)]-[C₅H₃N] |

| 4. Capping | Acetic anhydride (B1165640) (to terminate unreacted chains) | - |

| 5. Cleavage | Acid (e.g., TFA) | H-[C₅H₃N(OCF₃)]-[C₅H₃N]-OH |

Note: This table is a hypothetical representation of a potential synthetic route and does not represent experimentally verified results for this specific compound.

The ability to introduce the trifluoromethoxy-substituted pyridine unit into specific positions within a polymer or oligomer chain would provide a tool for fine-tuning the material's properties. The steric and electronic influence of this group could be used to control the folding landscape of oligopyridyl foldamers or to modify the morphology and electronic structure of poly(phenylpyridyl) chains. While specific experimental data for this compound in these applications is not yet available, its chemical structure suggests it is a promising candidate for future research in materials science and polymer chemistry.

Advanced Methodologies and Innovations in the Chemistry of 2 Trifluoromethoxy Pyridin 3 Yl Boronic Acid

Green Chemistry Approaches to Synthesis and Reactions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a versatile reagent like (2-(Trifluoromethoxy)pyridin-3-yl)boronic acid, whose applications often involve palladium-catalyzed cross-coupling reactions, adopting greener methodologies is crucial for sustainable synthesis. mdpi.com Key areas of focus include the use of environmentally benign solvents and the development of processes for catalyst recovery and reuse. researchgate.netconsensus.app

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions. Traditionally, these reactions are performed in organic solvents such as toluene (B28343) or dioxane. However, research into greener alternatives has demonstrated the significant benefits of using aqueous media. Studies on analogous heteroaryl boronic acids show that solvent mixtures, such as dioxane/water, can enhance reaction efficiency. nih.govresearchgate.net The presence of water can increase the solubility of inorganic bases (e.g., Na₃PO₄, K₃PO₄) and may accelerate the crucial transmetalation step in the catalytic cycle by facilitating the hydrolysis of boronic esters to the more reactive boronic acids in situ. nih.gov

The optimization of the solvent system is critical, as excessive water content can lead to detrimental hydrolysis of the starting materials. nih.gov The table below illustrates a typical solvent optimization study for a Suzuki-Miyaura reaction involving a heteroaryl boronic acid, demonstrating the positive impact of an aqueous co-solvent.

| Entry | Solvent System (v/v) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 100 | 5 |

| 2 | Toluene/H₂O (4:1) | 100 | 40 |

| 3 | Dioxane | 100 | 39 |

| 4 | Dioxane/H₂O (4:1) | 100 | 74 |

| 5 | Dioxane/H₂O (1:1) | 100 | 65 |

Palladium-catalyzed reactions are central to the utility of this compound. Given the high cost and toxicity of palladium, developing methods for its recovery and reuse is a cornerstone of sustainable synthesis. mdpi.comresearchgate.net Homogeneous palladium catalysts, while highly active, are difficult to separate from the reaction mixture. mdpi.com To overcome this, heterogeneous or immobilized catalysts have been developed. These systems anchor the palladium catalyst to a solid support, such as a polymer resin, allowing for simple filtration and recovery after the reaction is complete.

One such commercially available catalyst, Pd EnCat™ 30, has demonstrated remarkable reusability in Suzuki coupling reactions, maintaining high yields over numerous cycles. mdpi.com This approach not only reduces the cost associated with the catalyst but also minimizes palladium contamination in the final product, which is a critical concern in the synthesis of active pharmaceutical ingredients. mdpi.com

| Reaction Cycle | Catalyst | Reaction Time (min) | Isolated Yield (%) |

|---|---|---|---|

| 1 | Pd EnCat™ 30 | 20 | 93 |

| 5 | Pd EnCat™ 30 | 20 | 95 |

| 10 | Pd EnCat™ 30 | 20 | 91 |

| 20 | Pd EnCat™ 30 | 20 | 90 |

| 30 | Pd EnCat™ 30 | 20 | 88 |

Flow Chemistry Techniques for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology for molecular synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. bohrium.com These advantages are particularly relevant for the synthesis of this compound and its subsequent reactions, which can involve hazardous reagents and unstable intermediates. chimia.ch

The synthesis of pyridylboronic acids often proceeds via a metal-halogen exchange reaction on the corresponding bromopyridine, generating a highly reactive and unstable lithiopyridine intermediate. orgsyn.orgarkat-usa.org In batch synthesis, these reactions typically require cryogenic temperatures (e.g., -78 °C) to prevent decomposition and side reactions. orgsyn.org

Flow chemistry excels at process intensification, achieving high productivity in a small reactor volume. ccspublishing.org.cn The superior heat and mass transfer in microreactors allows for extremely fast and exothermic reactions to be controlled safely. organic-chemistry.org For the synthesis of boronic acids, flow setups have been developed that can achieve total reaction times of less than one second with a throughput of up to 60 g/h. organic-chemistry.org This represents a significant improvement over batch processes, which can take several hours for a single cycle.

This high throughput makes flow synthesis a scalable method suitable for both small-scale medicinal chemistry applications and larger-scale production for early development studies. organic-chemistry.org The ability to scale up production by simply running the flow reactor for a longer duration ("numbering-up") rather than redesigning larger, more hazardous batch reactors ("scaling-up") is a key advantage of this technology. bohrium.com

High-Throughput Screening for Reaction Optimization

High-throughput experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions. nih.govresearchgate.net By using automated, miniaturized parallel reactor platforms, hundreds of experiments can be conducted in a single day, allowing for the rapid screening of a wide array of catalysts, ligands, bases, solvents, and temperature conditions. nih.govanalytical-sales.com

For Suzuki-Miyaura reactions involving this compound, HTE is used to quickly identify the optimal conditions for coupling it with various aryl or heteroaryl halides. Reactions are typically performed in 96- or 384-well plates, with reagents dispensed by robotic liquid handlers. nih.gov After the reaction period, the outcomes are analyzed using rapid techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.gov The resulting data can be visualized as a "heatmap," which clearly identifies the "hotspots" of optimal reaction conditions. nih.govacs.org This approach dramatically reduces the time and material required for optimization compared to traditional one-at-a-time experimentation.

The table below shows a representative design for an HTE screen to optimize a Suzuki-Miyaura coupling, exploring different palladium sources and phosphine (B1218219) ligands.

| Catalyst System | Ligand 1 (XPhos) | Ligand 2 (SPhos) | Ligand 3 (RuPhos) | Ligand 4 (JohnPhos) |

|---|---|---|---|---|

| Pd₂(dba)₃ | Yield (%) | Yield (%) | Yield (%) | Yield (%) |

| Pd(OAc)₂ | Yield (%) | Yield (%) | Yield (%) | Yield (%) |

| PdCl₂(dppf) | Yield (%) | Yield (%) | Yield (%) | Yield (%) |

| Pd(PPh₃)₄ | Yield (%) | Yield (%) | Yield (%) | Yield (%) |

Solid-Phase Synthesis Applications

The application of this compound in solid-phase synthesis represents a significant strategy for the efficient construction of complex molecules and combinatorial libraries, particularly for drug discovery and materials science. Solid-phase synthesis (SPS) offers numerous advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. Boronic acids are valuable reagents in this field, primarily due to their role in robust carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.

The utility of this compound in SPS can be realized through two primary strategies: its use as a solution-phase reagent with a resin-bound substrate or its immobilization onto a solid support for reaction with a solution-phase partner.

Strategy 1: this compound as a Cleavable Reagent

In the most common approach for library synthesis, a diverse set of boronic acids is reacted with a common scaffold immobilized on a solid support. An aryl or heteroaryl halide is typically attached to the resin via a suitable linker. This compound can then be used as a key building block in solution. The solid-supported substrate is treated with the boronic acid under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions.

The trifluoromethoxy (-OCF₃) group on the pyridine (B92270) ring is highly electron-withdrawing, which can influence the electronic properties and reactivity of the boronic acid. This group is also a valuable pharmacophore in medicinal chemistry, known to enhance metabolic stability and lipophilicity of drug candidates. The pyridine nitrogen atom can also play a role in catalysis, potentially coordinating to the palladium center and modulating the reaction's efficiency.

After the coupling reaction, excess reagents and byproducts are easily removed by washing the resin. The desired product, now incorporating the 2-(trifluoromethoxy)pyridin-3-yl moiety, is then cleaved from the solid support for final purification and characterization. This method allows for the rapid generation of a library of analogues, each featuring this specific heterocyclic fragment.

Strategy 2: Immobilization of this compound

Alternatively, this compound can be anchored to a solid support. A common method for the immobilization of boronic acids involves their reaction with a resin functionalized with diol groups, such as a diethanolamine-functionalized polystyrene (DEAM-PS) resin. nih.govacs.org This forms a stable, resin-bound boronate ester.

Once immobilized, the resin-bound boronic acid can be subjected to various reactions. For example, it can be used in resin-to-resin transfer reactions or reacted with a diverse set of aryl or heteroaryl halides in solution. nih.gov This "catch-and-release" strategy can also be used for purification purposes.

The following interactive data table outlines a hypothetical solid-phase synthesis workflow utilizing this compound in a Suzuki-Miyaura cross-coupling reaction to generate a small library of biaryl compounds.

| Step | Procedure | Key Reagents/Conditions | Purpose | Expected Outcome |

|---|---|---|---|---|

| 1 | Resin Preparation | Wang resin, 4-Bromobenzoic acid, DIC, DMAP | Immobilize the aryl halide scaffold onto the solid support. | 4-Bromobenzoate-functionalized Wang resin. |

| 2 | Suzuki-Miyaura Coupling | This compound, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Couple the boronic acid to the resin-bound aryl bromide. | Resin-bound biaryl product. |

| 3 | Washing | DMF, DCM, Methanol | Remove excess reagents and soluble byproducts. | Purified resin-bound product. |

| 4 | Cleavage | TFA/DCM (95:5) | Release the final product from the solid support. | Crude product in solution. |

| 5 | Final Purification | Preparative HPLC | Isolate the pure target compound. | Pure 4'-(2-(Trifluoromethoxy)pyridin-3-yl)biphenyl-4-carboxylic acid. |

This solid-phase approach, leveraging the unique properties of this compound, provides a powerful and efficient platform for the synthesis of novel chemical entities for screening in various applications, from pharmaceuticals to advanced materials. The ability to systematically vary the coupling partners in a high-throughput manner makes this a cornerstone of modern combinatorial chemistry.

Theoretical and Computational Studies on 2 Trifluoromethoxy Pyridin 3 Yl Boronic Acid Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations could offer profound insights into the chemistry of (2-(Trifluoromethoxy)pyridin-3-yl)boronic acid.

Electronic Structure Analysis

An analysis of the electronic structure can reveal the fundamental properties of a molecule. For this compound, DFT would be employed to calculate key electronic descriptors. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For instance, in related boronic acid compounds, the boronic acid group is a known site for interaction with nucleophiles. The trifluoromethoxy group, being strongly electron-withdrawing, would significantly influence the electronic properties of the pyridine (B92270) ring, which can be quantified through DFT.

| Parameter | Predicted Significance for this compound |

| HOMO Energy | Influences electron-donating ability; likely localized on the pyridine ring. |

| LUMO Energy | Influences electron-accepting ability; likely influenced by the boronic acid and trifluoromethoxy groups. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes reactive sites; negative potential expected around the oxygen atoms of the boronic acid and the nitrogen of the pyridine ring, positive potential near the boron atom. |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition state structures and their associated activation energies. For this compound, a key reaction is the Suzuki-Miyaura cross-coupling.

Computational studies on similar reactions have detailed the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. DFT could be used to model these steps for reactions involving this compound, providing insights into the role of the trifluoromethoxy group on the reaction kinetics and thermodynamics. For example, its electron-withdrawing nature could affect the rate of transmetalation.

Conformational Analysis

The three-dimensional shape of a molecule is critical to its function. This compound has rotational freedom around the C-B and C-O bonds. A conformational analysis using DFT would identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule interacts with other molecules, such as enzymes or catalytic surfaces. Studies on other boronic acids have shown that the orientation of the boronic acid group relative to the aromatic ring can significantly impact its reactivity. researchgate.net

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes.

For this compound, MD simulations could be used to study its behavior in different solvent environments. This would provide insights into solvation effects on its conformation and reactivity. Furthermore, if this molecule were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, revealing the dynamics of the binding process and the stability of the protein-ligand complex.

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. While developing a QSAR model would require a dataset of related pyridine boronic acids, the principles can be discussed in the context of this compound.

Molecular descriptors, which can be calculated using computational methods, would be used to quantify the structural features of the molecules. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. For a series of pyridine boronic acids, a QSAR model could be developed to predict their efficacy in a particular reaction, such as the Suzuki-Miyaura coupling, based on these descriptors. The properties of this compound could then be placed in the context of this model to predict its reactivity.

Prediction of Novel Reactivity Patterns

Computational chemistry can also be a tool for discovery, predicting novel reactivity patterns that have not yet been explored experimentally. By simulating the interaction of this compound with various reagents under different conditions, it may be possible to identify new, unexpected reactions.

For example, computational screening could explore its potential as a catalyst or as a building block for novel materials. The unique electronic properties conferred by the trifluoromethoxy group might lead to reactivity that is distinct from other pyridine boronic acids. Computational studies could guide experimental efforts by highlighting the most promising avenues for exploration.

Future Directions and Emerging Research Avenues for 2 Trifluoromethoxy Pyridin 3 Yl Boronic Acid Chemistry

Development of Novel Boronation Strategies

The synthesis of heteroaryl boronic acids, including trifluoromethyl-substituted pyridylboronic acids, often relies on lithiation-boronation protocols. rsc.orgnih.gov This involves a lithium-halogen exchange followed by quenching with a borate (B1201080) ester. While effective, these methods require cryogenic temperatures and strongly basic organolithium reagents, which can limit functional group tolerance.

Future research will likely focus on developing milder and more direct boronation strategies. A key area of development is the transition-metal-catalyzed C-H borylation of trifluoromethoxy-substituted pyridines. This approach offers significant advantages in terms of atom economy and step efficiency by directly converting a C-H bond to a C-B bond, avoiding the need for pre-functionalized halogenated precursors. Challenges remain in controlling the regioselectivity of C-H borylation on electron-deficient pyridine (B92270) rings, but the development of new ligands and catalytic systems is a promising avenue to overcome these hurdles.

Table 1: Comparison of Boronation Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Lithiation-Boronation | Halogen-lithium exchange followed by reaction with a trialkyl borate. rsc.org | Well-established, reliable for specific substrates. | Requires cryogenic temperatures, strong bases, limited functional group tolerance. |

| C-H Borylation | Direct conversion of a C-H bond to a C-B bond using a metal catalyst (e.g., Iridium or Rhodium). | High atom economy, avoids halogenated precursors, milder conditions. | Controlling regioselectivity on complex heterocycles, catalyst cost and sensitivity. |

Exploration of New Catalytic Systems

Palladium-catalyzed Suzuki-Miyaura cross-coupling is the cornerstone of pyridylboronic acid chemistry. audreyli.comacs.orgresearchgate.net However, the electron-deficient nature of the (2-(trifluoromethoxy)pyridin-3-yl)boronic acid ring and potential for catalyst inhibition by the pyridine nitrogen can make these reactions challenging. researchgate.net Future work will explore novel catalytic systems to improve efficiency, expand substrate scope, and enable new types of transformations.

Key areas of interest include:

Advanced Palladium Catalysts: Development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands can enhance the activity and stability of palladium catalysts, enabling couplings at lower catalyst loadings and milder reaction conditions. acs.orgacs.org

Nickel Catalysis: Nickel catalysts are emerging as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.orgacs.org They exhibit different reactivity profiles and can be particularly effective for challenging substrates, including those prone to radical pathways. acs.org The development of nickel-catalyzed carbonylative cyclization, for instance, could open new routes to complex heterocyclic structures. acs.org

Rhodium and Copper Catalysis: Rhodium catalysts have shown promise in asymmetric Suzuki-Miyaura couplings, offering a pathway to chiral molecules. researchgate.net Copper catalysts are also being explored for various C-C and C-heteroatom bond-forming reactions involving boronic acids.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for rapidly generating molecular complexity. rsc.org Integrating this compound into MCRs represents a significant opportunity for drug discovery and chemical biology.

One promising strategy is the Ugi four-component reaction (Ugi-4CR), which has been used to synthesize libraries of bis-boronic acid compounds for specific biological applications, such as detecting sialic acid. rsc.org By using this compound or a derivative as one of the components, complex scaffolds incorporating this key fragment could be synthesized with high efficiency. This approach would allow for the rapid exploration of the chemical space around the trifluoromethoxypyridyl core, accelerating the discovery of new bioactive molecules. rsc.org

Design of Next-Generation Functional Materials

The unique electronic properties of the trifluoromethoxy group combined with the coordination capabilities of the boronic acid moiety make this compound an attractive building block for advanced functional materials. nih.govmdpi.com Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is central to their use in sensors and responsive materials. nih.govresearchgate.net

Future research directions include:

Chemosensors: Designing fluorescent sensors for biologically important diols, such as carbohydrates or catecholamines. The trifluoromethoxypyridyl group can be used to tune the electronic and photophysical properties of the sensor.

Responsive Polymers: Incorporating the boronic acid into polymer backbones or as side chains to create materials that respond to stimuli like pH or the presence of specific sugars. nih.gov These "smart" materials could have applications in drug delivery or diagnostics.

Optoelectronic Materials: Using the compound in Suzuki coupling reactions to synthesize linear oligo(heteroaryl) systems. audreyli.comresearchgate.net The trifluoromethoxy group can influence the electronic properties, solubility, and stability of these materials, which are relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental synthesis and computational modeling is becoming indispensable for modern chemical research. diva-portal.org For this compound, computational methods like Density Functional Theory (DFT) can provide profound insights that guide experimental work. rsc.org

Future synergistic studies could focus on:

Reaction Mechanism and Catalyst Design: DFT calculations can be used to elucidate the mechanisms of cross-coupling reactions involving this boronic acid, helping to understand catalyst deactivation pathways and rationally design more efficient catalytic systems. rsc.org

Predicting Acidity and Reactivity: Computational studies can accurately predict the pKa of boronic acids and their esters, which is crucial for understanding their behavior in biological systems and for designing sensors. nih.govmdpi.com The influence of the trifluoromethoxy group on the Lewis acidity of the boron center can be precisely modeled. nih.gov

Modeling Functional Materials: Computational tools can predict the structural, electronic, and photophysical properties of new materials derived from this compound, accelerating the design-synthesis-testing cycle for novel functional materials. diva-portal.orgnih.govtandfonline.com

By combining theoretical predictions with targeted experiments, researchers can accelerate the discovery of new reactions, catalysts, and materials, unlocking the full potential of this compound chemistry.

Q & A

Basic: What are the standard synthetic routes for (2-(Trifluoromethoxy)pyridin-3-yl)boronic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or halogen-boron exchange. A common approach involves functionalizing pyridine derivatives at the 3-position with a trifluoromethoxy group, followed by boronation. Microwave-assisted synthesis can enhance yields (60–85%) and reduce reaction times (1–3 hours) compared to traditional heating . Key steps include:

- Halogenation : Introducing a halogen (e.g., bromine) at the pyridine’s 3-position.

- Borylation : Using bis(pinacolato)diboron (B₂pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) in solvents like THF or dioxane at 80–100°C.

- Purification : Silica gel chromatography or crystallization from ethanol/water mixtures.

Basic: How is the structure and purity of this compound confirmed?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine H4/H6), δ 7.3–7.5 ppm (H5), and δ 4.0–4.2 ppm (B-OH, broad).

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid functionality.

- Mass Spectrometry (MS) : [M+H]⁺ at m/z 207.0 (calculated for C₆H₅BF₃NO₃).

- HPLC : Purity >95% under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient) .

Basic: What are the primary applications of this compound in medicinal chemistry?